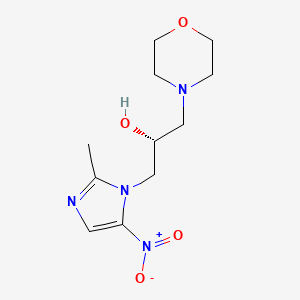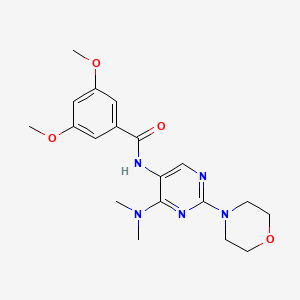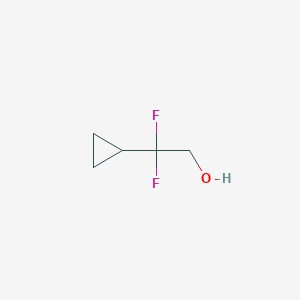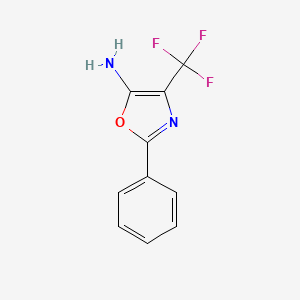
Morinidazole (R enantiomer)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent. It is a stereoisomer of morinidazole, specifically the R-enantiomer. This compound is currently in clinical development for the treatment of amoebiasis, trichomoniasis, and anaerobic bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
R-Morinidazole is synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitroimidazole with various reagents to form the desired product. The synthesis typically involves the following steps:
Nitration: The nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole.
Alkylation: The alkylation of 2-methyl-5-nitroimidazole with a suitable alkylating agent to introduce the morpholine ring.
Resolution: The resolution of the racemic mixture to obtain the R-enantiomer of morinidazole.
Industrial Production Methods
The industrial production of R-Morinidazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as ultra-performance liquid chromatography and quadrupole time-of-flight mass spectrometry to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
R-Morinidazole undergoes various chemical reactions, including:
Oxidation: The oxidation of the nitro group to form nitroso and hydroxylamine derivatives.
Reduction: The reduction of the nitro group to form amino derivatives.
Substitution: The substitution of the nitro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include nitroso, hydroxylamine, and amino derivatives, which have varying biological activities .
Scientific Research Applications
R-Morinidazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of nitroimidazoles.
Biology: Investigated for its effects on various biological pathways and its potential as an antimicrobial agent.
Medicine: Under clinical development for the treatment of infections caused by amoeba, Trichomonas vaginalis, and anaerobic bacteria.
Industry: Used in the development of new antimicrobial agents and as a reference standard in analytical chemistry
Mechanism of Action
R-Morinidazole exerts its antimicrobial effects through the formation of a redox intermediate metabolite within the target organism. This intermediate causes DNA strand breakage, inhibits DNA repair, and ultimately leads to cell death. The molecular targets include DNA and electron-transport proteins within the microorganism .
Comparison with Similar Compounds
R-Morinidazole is similar to other 5-nitroimidazole compounds such as metronidazole and tinidazole. it has unique properties that make it distinct:
Metronidazole: Like R-Morinidazole, metronidazole is used to treat anaerobic bacterial infections.
Tinidazole: Tinidazole is another 5-nitroimidazole with similar antimicrobial activity.
Similar Compounds
- Metronidazole
- Tinidazole
- Secnidazole
- Ornidazole
Properties
IUPAC Name |
(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGHCHCYRSPIV-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C[C@@H](CN2CCOCC2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2453425.png)
![13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2453429.png)
![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2453430.png)

![N-(2-fluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2453434.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2453435.png)
![ethyl 4-(2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2453437.png)
![3-(3,4-dimethoxyphenyl)-2-((4-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453439.png)

![Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2453441.png)
![1-[1-(2-Chlorophenyl)ethyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2453443.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453445.png)
![2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2453446.png)
